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Compound of Interest

Compound Name: 5-Methylpiperazin-2-one

Cat. No.: B2805226 Get Quote

An In-Depth Technical Guide to 5-Methylpiperazin-2-one: Molecular Structure and

Stereochemical Considerations in Drug Discovery

Abstract
5-Methylpiperazin-2-one is a chiral heterocyclic compound of significant interest in medicinal

chemistry and pharmaceutical development. As a derivative of the piperazine scaffold, a

privileged structure in drug design, its utility is vast and varied.[1] This guide provides a

comprehensive technical overview of 5-methylpiperazin-2-one, focusing on its fundamental

molecular structure and, most critically, its stereochemistry. The presence of a chiral center at

the C5 position imparts distinct three-dimensional properties to its enantiomers, which can lead

to profound differences in pharmacological activity, metabolic profiles, and toxicity.[2][3] We will

detail its physicochemical properties, outline a validated protocol for its asymmetric synthesis,

describe the analytical workflow for enantiomeric purity assessment, and discuss its application

as a key building block in the development of novel therapeutics. This document is intended for

researchers, scientists, and drug development professionals seeking to leverage this versatile

scaffold in their work.

The Piperazin-2-one Scaffold: A Cornerstone in
Medicinal Chemistry
The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles found in

FDA-approved drugs and clinical candidates.[1][4] Its prevalence is due to a combination of
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favorable characteristics: the two nitrogen atoms provide sites for substitution to modulate

potency and pharmacokinetic properties, and its typical chair conformation can act as a rigid

scaffold to orient pharmacophoric groups in a precise spatial arrangement.[5]

The piperazin-2-one core, a lactam derivative of piperazine, retains these advantages while

introducing a carbonyl group that can act as a hydrogen bond acceptor, further enhancing

interactions with biological targets.[6] The introduction of a methyl group at the 5-position

creates 5-methylpiperazin-2-one, a chiral building block that allows for the exploration of

stereospecific interactions, a critical aspect of modern drug design where single-enantiomer

drugs are often preferred for their improved therapeutic index.[7]

Molecular Structure and Physicochemical
Properties
5-Methylpiperazin-2-one possesses a six-membered ring containing two nitrogen atoms at

positions 1 and 4, a carbonyl group at position 2, and a methyl group at the C5 carbon. This

substitution at C5 renders the carbon a stereogenic center.

Core structure of 5-Methylpiperazin-2-one.

Table 1: Physicochemical Properties of 5-
Methylpiperazin-2-one
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Property Value Source

Molecular Formula C₅H₁₀N₂O [8]

Molecular Weight 114.15 g/mol [8][9]

IUPAC Name 5-methylpiperazin-2-one [8]

CAS Number (Racemate) 907973-06-2 [8]

CAS Number ((S)-enantiomer) 1240583-20-3 [9][10]

CAS Number ((R)-enantiomer) 922178-61-8 [11]

XLogP3 (Predicted) -0.7 [8]

Hydrogen Bond Donors 2 [9]

Hydrogen Bond Acceptors 2 [9]

SMILES (Racemate) CC1CNC(=O)CN1 [8]

SMILES ((S)-enantiomer) C[C@H]1CNC(=O)CN1 [9]

The Critical Role of Stereochemistry
Chirality is a fundamental property in pharmacology. Molecules that are non-superimposable

mirror images of each other are called enantiomers.[12] While they have identical physical

properties in an achiral environment, their interactions with chiral biological systems—such as

enzymes and receptors—can differ dramatically.[13] One enantiomer may elicit the desired

therapeutic effect, while the other could be inactive, less active, or even responsible for

undesirable side effects.[7]

For 5-methylpiperazin-2-one, the C5 carbon is bonded to four different groups (a hydrogen

atom, a methyl group, the C6 methylene group, and the N1 nitrogen atom), making it a chiral

center. This gives rise to two enantiomers: (R)-5-methylpiperazin-2-one and (S)-5-
methylpiperazin-2-one. The absolute configuration is assigned based on the Cahn-Ingold-

Prelog priority rules.

(R) and (S) enantiomers as non-superimposable mirror images.
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The distinct spatial arrangement of the methyl group in each enantiomer is crucial. When

incorporated into a larger drug molecule, this single stereocenter can dictate the overall

conformation of the molecule, governing how it fits into a chiral binding pocket of a protein

target.[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of 5-
methylpiperazin-2-one is essential for modern drug discovery.

Asymmetric Synthesis of Enantiopure 5-
Methylpiperazin-2-one
To ensure the development of a single-enantiomer drug, it is highly desirable to employ an

asymmetric synthesis that selectively produces the desired enantiomer of the chiral building

block. A common and effective strategy involves starting from a readily available chiral

precursor, such as an amino acid. The following protocol is a representative method adapted

from established procedures for synthesizing chiral piperazinones.[14]

Experimental Protocol: Synthesis of (R)-5-
Methylpiperazin-2-one
This synthesis proceeds in two main stages: 1) formation of a linear, protected precursor and 2)

deprotection followed by intramolecular cyclization.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

Reactants: N-Cbz-aminoacetaldehyde, (R)-Alanine methyl ester hydrochloride, and a

reducing agent (e.g., sodium triacetoxyborohydride).

Procedure:

Dissolve (R)-Alanine methyl ester hydrochloride in a suitable solvent like dichloromethane

(DCM) or 1,2-dichloroethane (DCE).

Add a mild base, such as triethylamine (TEA), to neutralize the hydrochloride salt.

Add N-Cbz-aminoacetaldehyde to the solution.

Slowly add sodium triacetoxyborohydride in portions at room temperature and stir the

mixture overnight. This performs a reductive amination to couple the two fragments.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel to yield the

linear precursor.

Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-5-Methylpiperazin-2-one

Reactants: The purified product from Step 1, a catalyst (e.g., 10% Palladium on Carbon,

Pd/C), and a hydrogen source.

Procedure:

Dissolve the precursor in a protic solvent such as methanol or ethanol in a high-pressure

reaction vessel.

Add the Pd/C catalyst (typically 10-20% by weight).

Pressurize the vessel with hydrogen gas (e.g., to 1.8 MPa) and stir the reaction mixture

vigorously at room temperature overnight.[14] The hydrogen gas will cleave the Cbz

protecting group (hydrogenolysis).

The newly freed amine will then undergo a spontaneous intramolecular cyclization with the

methyl ester, eliminating methanol and forming the stable six-membered lactam ring.

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with

nitrogen.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing

with methanol.

Concentrate the filtrate under reduced pressure to obtain the crude (R)-5-
methylpiperazin-2-one, which can be further purified if necessary.
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Step 1: Reductive Amination Step 2: Cyclization

(R)-Alanine Methyl Ester +
N-Cbz-aminoacetaldehyde

Add NaBH(OAc)₃
in DCM

Linear Precursor:
Methyl (R)-2-((2-(((benzyloxy)carbonyl)

amino)ethyl)amino)propanoate
Column Chromatography

H₂, Pd/C
in Methanol

Intramolecular
Cyclization

Cbz deprotection (R)-5-Methylpiperazin-2-oneLactam formation Filtration & Concentration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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